molecular formula C11H17N3O2S B2407231 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol CAS No. 1353958-15-2

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol

Cat. No. B2407231
CAS RN: 1353958-15-2
M. Wt: 255.34
InChI Key: BEAHREFGHYRVCQ-UHFFFAOYSA-N
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Description

“1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the molecular formula C11H17N3O2S . It has an average mass of 255.337 Da and a mono-isotopic mass of 255.104141 Da .


Molecular Structure Analysis

The molecular structure of “1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol” consists of a pyrimidin-4-yl ring attached to a piperidin-3-ol group. The pyrimidin-4-yl ring is substituted at the 6th position with a methoxy group and at the 2nd position with a methylthio group .


Physical And Chemical Properties Analysis

The compound “1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol” has a molecular weight of 269.36 . It should be stored sealed in dry conditions at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the searched resources.

Scientific Research Applications

Structural and Electronic Properties

A study on anticonvulsant compounds closely related to 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol revealed their structural and electronic properties. The crystal structures of these compounds were analyzed using X-ray diffraction and molecular orbital calculations, providing insights into the orientation and electronic delocalization in such molecules (Georges et al., 1989).

Corrosion Inhibition

Research on piperidine derivatives, which include structures similar to the compound , indicated their potential as corrosion inhibitors for iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate their adsorption and inhibition properties (Kaya et al., 2016).

Reaction and Synthesis Studies

The reactivity of compounds with a similar structure to 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol was explored in a study. The work examined the reactions of these compounds with various amines, leading to the formation of new molecular structures, which is significant for synthetic chemistry applications (Yakubkene & Vainilavichyus, 1998).

Synthesis of Biologically Active Compounds

A study focused on the synthesis of heterocyclic compounds with pyrimidine nucleus, including derivatives structurally related to the target compound. These compounds exhibited a range of biological activities such as antimicrobial and antiviral, highlighting their potential in pharmaceutical research (Bassyouni & Fathalla, 2013).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives structurally related to 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. The compounds exhibited significant potential as anticancer agents, providing valuable insights for future drug development (Kambappa et al., 2017).

Anti-Cancer Activities

A study investigated the anti-cancer activities of various pyrimidin-2,4-dione derivatives, including compounds with structural similarities to the target molecule. The presence of specific substituents was found to enhance anti-cancer activities, offering a pathway for the development of new therapeutic agents (Singh & Paul, 2006).

Mechanism of Action

While the specific mechanism of action for “1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol” is not available, related compounds have been found to inhibit Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival .

properties

IUPAC Name

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-16-10-6-9(12-11(13-10)17-2)14-5-3-4-8(15)7-14/h6,8,15H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAHREFGHYRVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCCC(C2)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ol

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